molecular formula C8H10ClN3S B1143505 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride CAS No. 14448-67-0

2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride

Cat. No. B1143505
CAS RN: 14448-67-0
M. Wt: 215.7
InChI Key:
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Description

“2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride” is a chemical compound with the molecular formula C8H9N3S . It is also known as 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazine with a carbonyl to form a hydrazone, which is a variation of the imine forming reaction . The hydrazone can then be converted to the corresponding alkane by reaction with a base, usually KOH, and heat .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazolone ring with a methyl group and a hydrazone group attached . The average mass is 179.242 Da and the monoisotopic mass is 179.051712 Da .


Chemical Reactions Analysis

Aldehydes and ketones can be converted to a hydrazone derivative by reaction with hydrazine . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 181.278 . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Therapeutic Potential and Drug Development

Benzothiazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Specifically, 2-arylbenzothiazoles have shown potential as antitumor agents, indicating the significance of the benzothiazole nucleus in drug discovery for cancer treatment. The structural simplicity and ease of synthesis of benzothiazole-based compounds provide ample scope for developing chemical libraries aimed at discovering new chemical entities with therapeutic applications (Kamal, Ali Hussaini, & Malik, 2015; Ahmed et al., 2012).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of benzothiazole derivatives are noteworthy. These compounds have been explored for their effectiveness against various pathogens and cancer cells, with recent studies focusing on their structural modifications to enhance these activities. The promise shown by benzothiazole derivatives in anticancer research, particularly through mechanisms such as tyrosine kinase inhibition and apoptosis induction, highlights their potential for development into drug candidates (Bhat & Belagali, 2020; Popiołek, 2016).

Structural Activity Relationship (SAR)

The exploration of benzothiazole derivatives in medicinal chemistry has revealed that substitutions on the C-2 carbon atom significantly influence their biological activities. This insight is crucial for the rational design and development of new benzothiazole-based compounds with enhanced pharmacological properties. The versatility of the benzothiazole scaffold, combined with the potential for structural modifications, underscores its importance in the discovery of novel therapeutic agents (Bhat & Belagali, 2020).

properties

IUPAC Name

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZPVSPULCMUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884060
Record name 3-Methyl-2-benzothiazolone hydrazone hydrochloride
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Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride

CAS RN

4338-98-1, 14448-67-0, 149022-15-1
Record name 3-Methyl-2-benzothiazolinone hydrazone hydrochloride
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Record name 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1)
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Record name 3-Methyl-2-benzothiazolone hydrazone hydrochloride
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Record name 3-methylbenzothiazol-2(3H)-one hydrazone hydrochloride
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Record name 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride
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Record name 3-Methyl-2-benzothiazolinone hydrazone hydrochloride
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